Psoralen Psoralen Psoralen is the simplest member of the class of psoralens that is 7H-furo[3,2-g]chromene having a keto group at position 7. It has been found in plants like Psoralea corylifolia and Ficus salicifolia. It has a role as a plant metabolite.
8-methoxsalen and 5-methoxsalen are furocoumarins referred to collectively as psoralens that have photosensitizing activity and are used orally and topically in conjunction with ultraviolet irradiation for the therapy of psoriasis and vitiligo. Psoralens have been linked to a low rate of transient serum enzyme elevations during therapy and to rare instances of clinically apparent acute liver injury.
Psoralen is a natural product found in Ficus erecta var. beecheyana, Hoita macrostachya, and other organisms with data available.
Psoralen is a furocoumarin that intercalates with DNA, inhibiting DNA synthesis and cell division. Psoralen is used in Photochemotherapy with high-intensity long-wavelength UVA irradiation. Psoralens are tricyclic furocumarins and have a strong tendency to intercalate with DNA base pairs. Irradiation of nucleic acids in the presence of psoralen with long wave UV (~360 nm) results in the 2+2 cyclo- addition of either of its two photoreactive sites with 5,6-carbon bonds of pyrimidines resulting in crosslinking double-stranded nucleic acids.
Psoralen is found in carrot. Psoralen is found in common vegetables, e.g. parsnip, celery especially if diseased or `spoiled' Psoralen is a significant mutagen and is used for this purpose in molecular biology research. Psoralen has been shown to exhibit anti-proliferative, anti-allergenic and anti-histamine functions (A7781, A7782, A7782). Psoralen belongs to the family of Furanocoumarins. These are polycyclic aromatic compounds containing a furan ring fused to a coumarin moeity.
A naturally occurring furocoumarin, found in PSORALEA. After photoactivation with UV radiation, it binds DNA via single and double-stranded cross-linking.
See also: Angelica keiskei top (part of); Cullen corylifolium fruit (part of).
Brand Name: Vulcanchem
CAS No.: 66-97-7
VCID: VC21341121
InChI: InChI=1S/C11H6O3/c12-11-2-1-7-5-8-3-4-13-9(8)6-10(7)14-11/h1-6H
SMILES:
Molecular Formula: C11H6O3
Molecular Weight: 186.16 g/mol

Psoralen

CAS No.: 66-97-7

Cat. No.: VC21341121

Molecular Formula: C11H6O3

Molecular Weight: 186.16 g/mol

* For research use only. Not for human or veterinary use.

Psoralen - 66-97-7

CAS No. 66-97-7
Molecular Formula C11H6O3
Molecular Weight 186.16 g/mol
IUPAC Name furo[3,2-g]chromen-7-one
Standard InChI InChI=1S/C11H6O3/c12-11-2-1-7-5-8-3-4-13-9(8)6-10(7)14-11/h1-6H
Standard InChI Key ZCCUUQDIBDJBTK-UHFFFAOYSA-N
Canonical SMILES C1=CC(=O)OC2=CC3=C(C=CO3)C=C21
Boiling Point 362.00 to 363.00 °C. @ 760.00 mm Hg
Colorform Crystals from ether
Needles (w, ethanol)
Melting Point 171 °C

Chemical Structure and Properties

Psoralen (7H-furo[3,2-g]chromen-7-one) is a naturally occurring furanocoumarin with the molecular formula C₁₁H₆O₃ and a molecular weight of 186.166 g/mol . It belongs to the class of organic compounds known as psoralens, which are characterized by a furan ring fused to a chromenone moiety to form 7H-furo[3,2-g]chromen-7-one . Psoralen is structurally related to coumarin by the addition of a fused furan ring and is considered a derivative of umbelliferone .

Table 1: Physicochemical Properties of Psoralen

PropertyValueReference
Chemical FormulaC₁₁H₆O₃
Molecular Weight186.166 g/mol
Physical StateSolid
ColorWhite to Off-White
Melting Point160-162 °C
Boiling Point280.64 °C (estimate)
LogP1.670-2.15
Water Solubility65.16 mg/L (25 °C)
Polar Surface Area39.44 Ų
λmax328 nm (EtOH)

Psoralen has a planar tricyclic structure consisting of a furan ring fused to a coumarin moiety . It is slightly soluble in organic solvents such as chloroform, ethyl acetate, and methanol . The compound is relatively stable and is typically stored at 2-8°C .

Biosynthesis and Metabolism

Psoralen is biosynthesized from coumarins in the shikimate pathway . The biosynthetic pathway involves the conversion of cinnamic acid to umbelliferone, followed by prenylation and cyclization to form psoralen . The presence of psoralen in various plant species suggests its role as a phytoalexin, a compound produced by plants in response to environmental stressors .

Pharmacological Properties

Anti-osteoporotic Effects

Multiple studies have demonstrated that psoralen exerts strong anti-osteoporotic effects via regulation of osteoblast/osteoclast/chondrocyte differentiation or activation . These effects are mediated through multiple molecular mechanisms involving:

  • Wnt/β-catenin signaling pathway

  • Bone morphogenetic protein (BMP) pathway

  • Inositol-requiring enzyme 1 (IRE1)/apoptosis signaling kinase 1 (ASK1)/c-jun N-terminal kinase (JNK) pathway

  • Protein Kinase B (AKT)/activator protein-1 (AP-1) axis

  • Expression of miR-488, peroxisome proliferators-activated receptor-gamma (PPARγ), and matrix metalloproteinases (MMPs)

Zheng et al. observed that psoralen increases the expression of cyclin D1 by regulating the Wnt/β-catenin signaling pathway, thereby enhancing the proliferation of chondrocytes .

Anti-viral and Antibacterial Effects

Psoralen demonstrates significant antiviral and antibacterial activities through several mechanisms:

  • Inhibition of viral replication:

    • Choi et al. found that psoralen significantly inhibited the replication of A/PR/8/34 H1N1 virus

    • Induced macrophages to secrete antiviral cytokines such as interferon-beta (IFN-β)

  • Antibacterial effects:

    • Inhibition of Mycobacterium tuberculosis H37Rv

    • Inhibition of P. cinnamomi mycelia growth

    • Inhibition of biofilm formation and elimination of established biofilms

Psoralen has the potential to be developed as a biological pesticide due to its antifungal properties .

Anti-inflammatory Effects

Psoralen exhibits significant anti-inflammatory properties through several mechanisms:

  • Downregulation of inflammatory cytokines:

    • TNF-α, TGF-β, IL-4/5/6/8/12/13

    • Inhibition of Th2 transcription factor GATA-3 protein expression

  • In human periodontal ligament cells, psoralen was found to:

    • Upregulate estrogen target genes (e.g., CTSD, PGR, TFF1)

    • Downregulate the expression of inflammatory cytokines (TNF-α, IL-1β, IL-6, and IL-8) stimulated by P. gingivalis LPS

    • Suppress the TLR4-IRAK4-NF-κb signaling pathway

These anti-inflammatory effects were reversed by the estrogen receptor antagonist ICI 182780, suggesting that psoralen may exert its anti-inflammatory effects as an agonist to estrogen receptors .

Neuroprotective Effects

Psoralen has demonstrated neuroprotective effects through:

  • Inhibition of acetylcholinesterase (AChE)

  • Regulation of the hypothalamic-pituitary-adrenal (HPA) axis

Medical Applications

Dermatological Applications

Psoralen is widely used in dermatology, particularly in combination with ultraviolet A (UVA) radiation, a treatment known as PUVA therapy. PUVA therapy is effective for treating several skin conditions:

The mechanism of action involves psoralen's ability to intercalate into DNA and, upon exposure to UVA radiation, form monoadducts and covalent inter-strand cross-links with thymines in DNA molecules . This photoreactivity leads to marked cell apoptosis, which is more pronounced in rapidly dividing cells such as those in skin disorders .

Other Clinical Applications

Beyond dermatological applications, psoralen has potential in several other clinical areas:

  • Bone health:

    • Treatment of osteoporosis

    • Management of osteoarthritis

  • Cancer therapy:

    • Treatment of T-cell lymphomas in AIDS patients

    • Potential development as anti-breast cancer agents

  • Infectious disease management:

    • Potential application against SARS-CoV-2 infection through induction of IFN-β secretion

    • Treatment and prevention of periodontitis through dual effects of promoting bone formation and inhibiting major periodontal pathogens

Mechanism of Action

The biological activity of psoralen involves several molecular mechanisms:

  • DNA interaction:

    • Psoralen intercalates into DNA and, upon exposure to UVA radiation, forms monoadducts and covalent inter-strand cross-links with thymines

    • This leads to inhibition of DNA synthesis and cell division

  • Receptor interactions:

    • Through molecular docking assays, psoralen was found to have a better combination with estrogen receptor alpha (ERα) than ERβ

    • Acts as an agonist to estrogen receptors, mediating its anti-inflammatory effects

  • Signaling pathway modulation:

    • Regulates multiple signaling pathways including Wnt/β-catenin, BMP, PERK/ATF, NF-κB, and MAPK pathways

    • Affects gene expression and protein synthesis related to cell proliferation, differentiation, and apoptosis

  • Immunomodulation:

    • Induces macrophages to secrete antiviral cytokines such as IFN-β

    • Regulates the production of inflammatory cytokines

Derivatives and Analogs

Several psoralen derivatives have been developed to enhance its therapeutic properties:

  • Commercial derivatives:

    • Methoxsalen (8-methoxypsoralen)

    • Amino-psoralen

    • Amotosalen HCl

  • Novel derivatives:

    • A series of psoralen derivatives with various C-5 substituents have been synthesized and evaluated for their in vitro dark and light-activated cytotoxicity against breast cancer cell lines

    • The 4-bromobenzyl amide derivative exhibited the highest dark cytotoxicity against T47-D (IC50 = 10.14 µM)

    • The furanylamide derivative showed the highest phototoxicity against SK-BR-3 cells with an IC50 of 2.71 µM, which is almost tenfold more potent than the parent compound, methoxsalen

These derivatives have shown exceptional selectivity towards HER2+ (SK-BR-3) over the HER2- (MDA-MB-231) breast cancer cell lines, correlating with results from molecular docking studies .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator